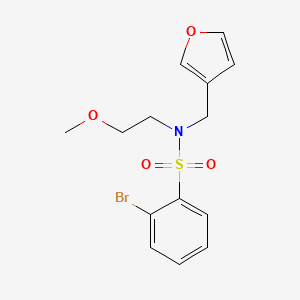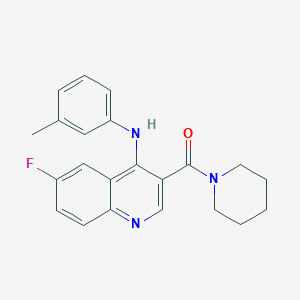
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using a variety of methods.
Scientific Research Applications
1. Antidepressant Potential
A study by (Vacher et al., 1999) explored derivatives of 2-pyridinemethylamine, which include compounds structurally similar to (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone. These compounds have shown potent, orally active 5-HT1A agonist activity, suggesting potential as antidepressants.
2. Anti-Tubercular Activities
Research by (Wardell et al., 2011) on mefloquine derivatives, which are structurally related to the compound , indicated significant anti-tubercular activities. This highlights its potential application in treating tuberculosis.
3. Structural and Antiproliferative Analysis
A study by (Prasad et al., 2018) on a similar compound examined its antiproliferative activity and structural characteristics. This research contributes to the understanding of such compounds in the context of cancer treatment.
4. Analgesic Properties
Research by (Colpaert et al., 2004) investigated the analgesic effects of a high-efficacy 5-HT(1A) receptor agonist, structurally similar to the specified compound. It showed potential in treating pathological pain, including allodynia following spinal cord injury.
5. Antibacterial Activity
A study by (Naeem et al., 2016) discussed the synthesis of quinolone analogues, similar to the compound , with enhanced activity for treating bacterial diseases.
6. Application in Spectroscopic Properties
Research by (Al-Ansari, 2016) on compounds structurally related to this compound revealed insights into their spectroscopic properties, which is crucial for biomedical analysis.
properties
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-6-5-7-17(12-15)25-21-18-13-16(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHWQLYJOIGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2690808.png)
![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)
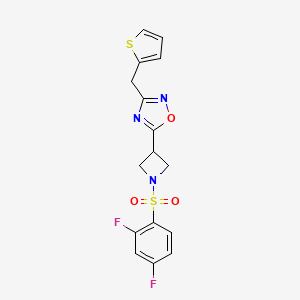
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)
![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid](/img/structure/B2690815.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)
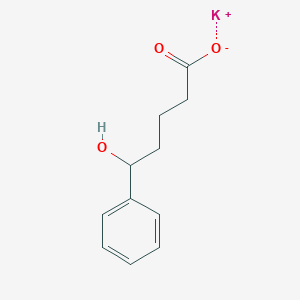
![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)
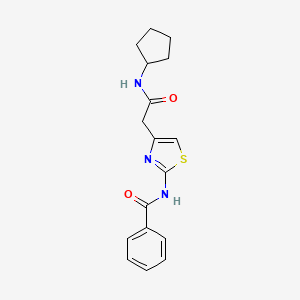
![N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2690822.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)
![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)
